An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carboxamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-3-methylpyridine-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physicochemical properties, details a robust synthetic pathway from its carboxylic acid precursor, outlines analytical characterization methods, and discusses its chemical reactivity and applications. The information is grounded in established chemical principles and data from closely related analogues, providing a reliable framework for its use in the laboratory.
Core Physicochemical Properties
While specific experimental data for 5-Bromo-3-methylpyridine-2-carboxamide is not widely published, its properties can be reliably extrapolated from its immediate precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a well-understood transformation that predictably alters certain physical properties. The foundational data for the precursor is summarized below, followed by the calculated properties for the target amide.
Table 1: Physicochemical Data of Precursor and Target Compound
| Property | 5-Bromo-3-methylpyridine-2-carboxylic acid | 5-Bromo-3-methylpyridine-2-carboxamide (Target) | Data Source / Rationale |
| CAS Number | 886365-43-1 | Not assigned | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₇BrN₂O | Calculated |
| Molecular Weight | 216.03 g/mol | 217.05 g/mol | [1] / Calculated |
| Appearance | White to pale yellow solid | Expected to be a white to off-white solid | [2] / Typical for similar organic amides |
| Boiling Point | 330.5 ± 42.0 °C at 760 mmHg | Expected to be higher due to increased H-bonding | [2] / Chemical principles |
| Melting Point | >200 °C (Decomposes) | Expected to be high, likely >150 °C | Vendor Data / Amides typically have higher MPs than parent acids |
| Solubility | Sparingly soluble in water, soluble in DMSO, DMF | Likely soluble in polar organic solvents (DMSO, DMF, MeOH) | Chemical principles |
| pKa | ~3-4 (Carboxylic acid) | ~17 (Amide N-H) | Estimated based on functional group |
Synthesis and Purification
The most direct and reliable route to synthesize 5-Bromo-3-methylpyridine-2-carboxamide is a two-step process starting from the corresponding carboxylic acid. This method involves the activation of the carboxyl group, followed by nucleophilic substitution with an ammonia source.
Synthetic Rationale and Workflow
The conversion of a carboxylic acid to a primary amide requires activating the carboxyl group to make it a better electrophile. A common and highly effective method is its conversion to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by ammonia to form the stable amide bond. This pathway is chosen for its high efficiency, readily available reagents, and straightforward workup.
Caption: Synthesis workflow from carboxylic acid to primary amide.
Detailed Experimental Protocol
Warning: This procedure involves corrosive and hazardous reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Step 1: Formation of the Acyl Chloride Intermediate
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To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 5-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq).
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Add anhydrous toluene (approx. 5-10 mL per gram of starting material).
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active species.
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Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the condenser is vented to a scrubber (e.g., a beaker with NaOH solution).
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Heat the reaction mixture to 80°C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
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Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a moisture-sensitive solid and is typically used immediately in the next step without further purification.
Step 2: Amidation to Form the Final Product
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Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, ~3.0 eq) dropwise with vigorous stirring. The reaction is highly exothermic; maintain the temperature below 10°C.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
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Quench the reaction by adding water. Separate the organic layer.
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Extract the aqueous layer two more times with DCM.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 5-Bromo-3-methylpyridine-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Applications
5-Bromo-3-methylpyridine-2-carboxamide is a versatile intermediate due to its distinct functional groups, which can be manipulated selectively.
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The Bromine Atom: The C5-bromo substituent is the primary site for synthetic elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions.[3] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne groups, making it an invaluable tool for building molecular complexity in drug discovery programs.[3]
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The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. It also influences the electronics of the ring, activating it for certain transformations and providing a key hydrogen bond acceptor site for molecular recognition in biological systems.
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The Amide Group: The primary amide is a robust functional group. It can serve as both a hydrogen bond donor (N-H) and acceptor (C=O). While stable, it can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions.
Its utility as a building block is prominent in the synthesis of inhibitors for various enzymes and as a scaffold for compounds targeting neurological disorders and inflammatory diseases.[4]
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Standard workflow for analytical characterization.
Expected Spectral Data:
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¹H NMR: Protons on the pyridine ring are expected to appear as distinct singlets or doublets in the aromatic region (~8.0-8.5 ppm). The methyl protons will be a singlet around 2.3-2.6 ppm. The two amide protons (NH₂) will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
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¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbonyl carbon of the amide will be the most downfield (~165-170 ppm). The pyridine ring carbons will appear in the aromatic region (~110-160 ppm), and the methyl carbon will be upfield (~15-20 ppm).
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z values of approximately 217.0 and 219.0, respectively, in a roughly 1:1 ratio.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-3-methylpyridine-2-carboxamide is not available, the safety precautions should be based on its precursor and related brominated heterocyclic compounds.[1][5]
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Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.[1][5]
-
Handling: Use only with adequate ventilation in a chemical fume hood.[6] Avoid breathing dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents.
Always consult the SDS for the specific reagents used in synthesis and handling before beginning any experimental work.
References
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Title: 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 Source: PubChem URL: [Link]
- Title: CN101514184A - A kind of synthetic method of 5-bromo-2-picoline Source: Google Patents URL
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Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]
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Title: Safety Data Sheet - Rust-Oleum Source: Rust-Oleum URL: [Link]
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Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid Source: Chemical & Pharmaceutical Bulletin URL: [Link]
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Title: Supporting Information - H NMR Spectrum Source: The Royal Society of Chemistry URL: [Link]
- Title: US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
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Title: 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 Source: PubChem URL: [Link]
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Title: 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
- Title: SAFETY DATA SHEET - Castrol Source: Castrol URL: [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C050162B16B217D680258B860059C86F/ File/12028654.pdf)
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